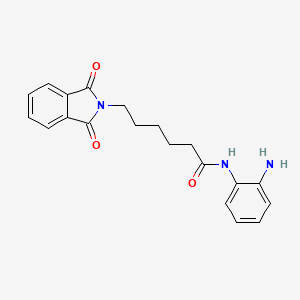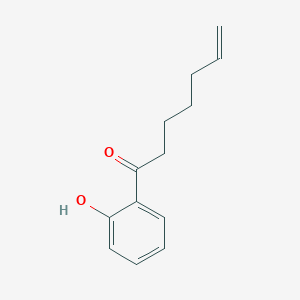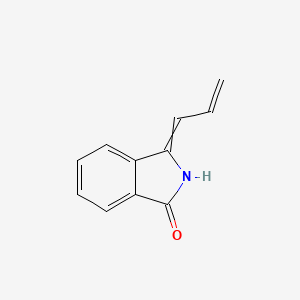
N-Ethyl-N,N-dimethylhexadecan-1-aminium acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-N,N-dimethylhexadecan-1-aminium acetate is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and act as an antimicrobial agent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N,N-dimethylhexadecan-1-aminium acetate typically involves the quaternization of N,N-dimethylhexadecan-1-amine with ethyl iodide, followed by anion exchange with acetate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethyl-N,N-dimethylhexadecan-1-aminium acetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of N-oxide derivatives.
Reduction: Reduction reactions are less common but can yield secondary amines.
Substitution: Commonly undergoes nucleophilic substitution reactions, especially with halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: N-Ethyl-N,N-dimethylhexadecan-1-aminium N-oxide.
Reduction: N-Ethylhexadecan-1-amine.
Substitution: Various alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
N-Ethyl-N,N-dimethylhexadecan-1-aminium acetate is widely used in scientific research due to its versatile properties:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Acts as a cell membrane disruptor in microbiological studies.
Medicine: Investigated for its antimicrobial properties against a range of pathogens.
Industry: Utilized in formulations of disinfectants and detergents.
Wirkmechanismus
The compound exerts its effects primarily through the disruption of cell membranes. The positively charged ammonium group interacts with the negatively charged components of microbial cell membranes, leading to increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of microorganisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium compound with similar surfactant and antimicrobial properties.
Benzalkonium chloride: Widely used in disinfectants and antiseptics.
Dodecyltrimethylammonium chloride: Commonly used in industrial cleaning agents.
Uniqueness
N-Ethyl-N,N-dimethylhexadecan-1-aminium acetate is unique due to its specific alkyl chain length and ethyl substitution, which confer distinct physicochemical properties. These properties make it particularly effective in applications requiring strong surfactant and antimicrobial activity.
Eigenschaften
CAS-Nummer |
500372-42-9 |
|---|---|
Molekularformel |
C22H47NO2 |
Molekulargewicht |
357.6 g/mol |
IUPAC-Name |
ethyl-hexadecyl-dimethylazanium;acetate |
InChI |
InChI=1S/C20H44N.C2H4O2/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(3,4)6-2;1-2(3)4/h5-20H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
InChI-Schlüssel |
FKZKJMDYFMCEOP-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CC.CC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


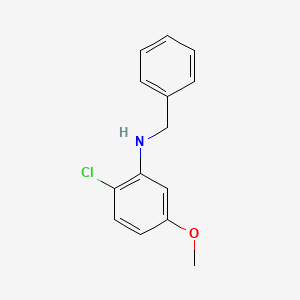
![1-[(4-Chlorophenyl)methyl]-5-nitro-1H-indole](/img/structure/B14236573.png)
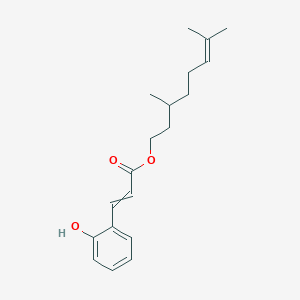
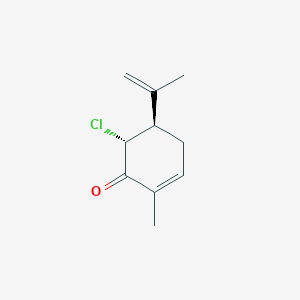
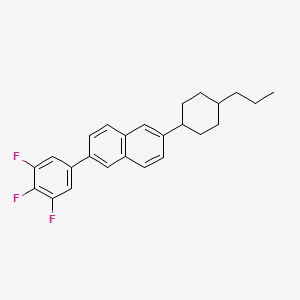
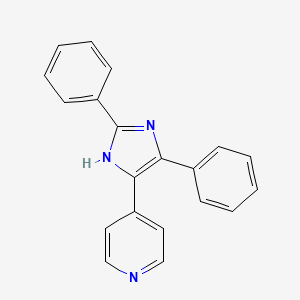
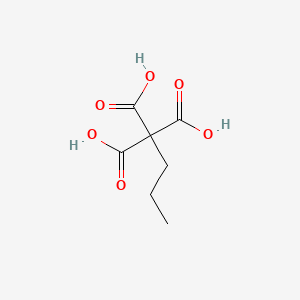
![{[5-(Propan-2-yl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid](/img/structure/B14236597.png)
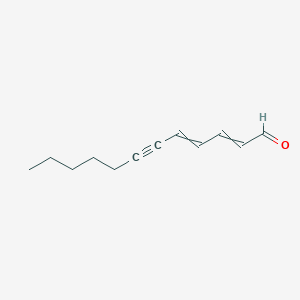
![2-[(2-{[2-(2-Fluorophenyl)ethyl]amino}ethyl)amino]-2-methylpropan-1-OL](/img/structure/B14236610.png)
